2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group and a 4-methoxyphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrobenzyl chloride: This is achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-nitrobenzylpiperazine: The 4-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as sodium carbonate to form 4-nitrobenzylpiperazine.
Acetylation with 4-methoxyphenoxyacetic acid: The final step involves the acetylation of 4-nitrobenzylpiperazine with 4-methoxyphenoxyacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction of Nitro Group: 1-[(4-Methoxyphenoxy)acetyl]-4-(4-aminobenzyl)piperazine
Substitution of Methoxy Group: Various substituted derivatives depending on the nucleophile used
Hydrolysis of Acetyl Group: 4-(4-nitrobenzyl)piperazine and 4-methoxyphenoxyacetic acid
Scientific Research Applications
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. Its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with a hydroxy group instead of a methoxy group.
1-Acetyl-4-(4-aminobenzyl)piperazine: A derivative with an amino group instead of a nitro group.
1-Acetyl-4-(4-methoxyphenyl)piperazine: A compound with a methoxy group on the phenyl ring instead of the benzyl group.
Uniqueness
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both the 4-methoxyphenoxyacetyl and 4-nitrobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-6-8-19(9-7-18)28-15-20(24)22-12-10-21(11-13-22)14-16-2-4-17(5-3-16)23(25)26/h2-9H,10-15H2,1H3 |
InChI Key |
QSTVLSZJEZNHCP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.